molecular formula C21H15N3O3 B11707615 3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide

3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide

Cat. No.: B11707615
M. Wt: 357.4 g/mol
InChI Key: WVLTXOPJTPCQGH-UHFFFAOYSA-N
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Description

N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzo[f]chromen-2-yl group, which is a derivative of coumarin, and a benzohydrazide moiety. The compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-oxo-3H-benzo[f]chromen-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the production of N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process. Additionally, the use of high-purity starting materials and solvents is crucial to obtain a high-quality final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[f]chromen-2-yl group.

    Reduction: Reduced forms of the hydrazone moiety.

    Substitution: Substituted hydrazone derivatives with various functional groups.

Scientific Research Applications

N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It can also modulate inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features and biological activities. Similar compounds include:

    Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.

    Hydrazone derivatives: Studied for their anticancer and anti-inflammatory activities.

Compared to these compounds, N’-[(Z)-AMINO({3-OXO-3H-BENZO[F]CHROMEN-2-YL})METHYLIDENE]BENZOHYDRAZIDE exhibits a unique combination of structural elements that contribute to its distinct biological activities.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(Z)-[amino-(3-oxobenzo[f]chromen-2-yl)methylidene]amino]benzamide

InChI

InChI=1S/C21H15N3O3/c22-19(23-24-20(25)14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)27-21(17)26/h1-12H,(H2,22,23)(H,24,25)

InChI Key

WVLTXOPJTPCQGH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)N

Origin of Product

United States

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